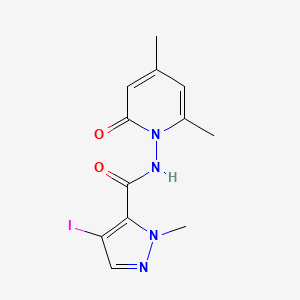![molecular formula C15H10F4N6O3 B10947395 1-methyl-4-nitro-N-[1-(2,3,4,5-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10947395.png)
1-methyl-4-nitro-N-[1-(2,3,4,5-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-nitro-N-[1-(2,3,4,5-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a nitro group, a tetrafluorobenzyl group, and a carboxamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-methyl-4-nitro-N-[1-(2,3,4,5-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide involves multiple steps, including the formation of the pyrazole ring and the introduction of the nitro and tetrafluorobenzyl groups. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Substitution Reactions: The tetrafluorobenzyl group can be introduced through nucleophilic substitution reactions using appropriate fluorinated benzyl halides.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine or amide source.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-methyl-4-nitro-N-[1-(2,3,4,5-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, metal hydrides, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-methyl-4-nitro-N-[1-(2,3,4,5-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor or activator of specific biological pathways.
Medicine: Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. This compound may be investigated for similar therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-N-[1-(2,3,4,5-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar compounds to 1-methyl-4-nitro-N-[1-(2,3,4,5-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide include other pyrazole derivatives with different substituents. Some examples are:
1-methyl-4-nitro-1H-pyrazole-3-carboxamide: Lacks the tetrafluorobenzyl group.
1-methyl-4-nitro-N-[1-(2,3,4,5-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide: Similar structure but with a different position of the carboxamide group.
1-methyl-4-nitro-1H-pyrazole-5-carboxamide: Lacks both the tetrafluorobenzyl group and has a different position of the carboxamide group.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C15H10F4N6O3 |
|---|---|
Molecular Weight |
398.27 g/mol |
IUPAC Name |
1-methyl-4-nitro-N-[1-[(2,3,4,5-tetrafluorophenyl)methyl]pyrazol-3-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H10F4N6O3/c1-23-6-9(25(27)28)14(22-23)15(26)20-10-2-3-24(21-10)5-7-4-8(16)12(18)13(19)11(7)17/h2-4,6H,5H2,1H3,(H,20,21,26) |
InChI Key |
NKMCDUJHTZMQPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NN(C=C2)CC3=CC(=C(C(=C3F)F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(4-methoxyphenoxy)-5-nitrophenyl]propanamide](/img/structure/B10947314.png)
![2-({5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10947323.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2-(4-chloro-1H-pyrazol-1-yl)acetamide](/img/structure/B10947325.png)
![1-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-naphthalen-1-ylthiourea](/img/structure/B10947326.png)

![3-[1-(4-methoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone](/img/structure/B10947336.png)
![2-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10947342.png)
![4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10947346.png)


![N-[1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4-(1H-indol-3-yl)butanamide](/img/structure/B10947369.png)
![11-(difluoromethyl)-5-[[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]-thiophen-2-ylmethyl]-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B10947370.png)
![2,4-dichloro-N,N-diethyl-5-[(2-methylpiperidin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B10947372.png)

